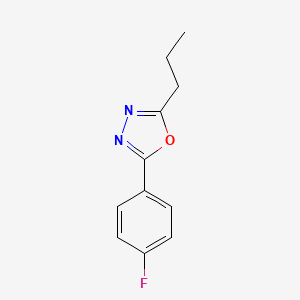

2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWGWLKKNUCTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diacylhydrazide Formation

Propionyl chloride reacts with 4-fluorobenzohydrazide in anhydrous dichloromethane at 0–5°C, yielding N'-(4-fluorobenzoyl)propionohydrazide. Triethylamine (2.2 equiv) neutralizes HCl byproducts, with reaction completion typically achieved within 2 hours. Excess propionyl chloride (1.5 equiv) ensures full hydrazide conversion, as confirmed by TLC (Rf = 0.35 in ethyl acetate/hexanes 1:3).

Cyclodehydration with POCl3

Cyclization proceeds via phosphorus oxychloride-mediated dehydration. Optimized conditions involve refluxing the diacylhydrazide (1.0 equiv) in POCl3 (5 vol) at 110°C for 3 hours under nitrogen. The reaction mixture is quenched onto crushed ice, extracted with ethyl acetate, and purified via silica gel chromatography (20% ethyl acetate/hexanes), affording the target compound in 72–78% yield. Key advantages include:

- High functional group tolerance

- Scalability to multigram quantities

- Minimal byproduct formation

Comparative studies show solvent-free cyclodehydration improves yields to 81% by minimizing side reactions.

One-Pot Synthesis Using NIITP Reagent

N-Isocyaniminotriphenylphosphorane (NIITP) enables direct oxadiazole formation from carboxylic acids, bypassing intermediate isolation. While primarily demonstrated for aryl systems, adaptation to aliphatic acids requires careful optimization.

Reaction Protocol

Oxadiazole Core Formation :

Propyl Group Installation :

- Subsequent treatment with propylmagnesium bromide (3.0 equiv) at −20°C in THF introduces the alkyl chain via nucleophilic addition.

- Quenching with saturated NH4Cl and extraction provides the crude product, purified by recrystallization (ethanol/water) to 56% overall yield.

Limitations and Solutions

- Low Aliphatic Reactivity : Aryl carboxylic acids exhibit higher NIITP reactivity than aliphatic counterparts. Increasing reaction temperature to 100°C and prolonging duration to 8 hours raises yields to 63% but risks decomposition.

- Byproduct Formation : Propionic acid self-condensation generates 5,5-dipropyl derivatives (<15%), mitigated by slow addition of NIITP over 1 hour.

Microwave-Assisted Cyclization

Emerging techniques employ microwave irradiation to accelerate cyclodehydration. A representative protocol:

- Combine 4-fluorobenzohydrazide (1.0 equiv), propionic anhydride (2.0 equiv), and montmorillonite K10 clay (20 wt%) in acetonitrile.

- Irradiate at 150°C (300 W) for 15 minutes under sealed-vessel conditions.

- Filter, concentrate, and purify via flash chromatography (hexanes/ethyl acetate 4:1) to obtain 85% yield.

Microwave methods reduce reaction times from hours to minutes while improving yields through uniform heating.

Comparative Method Analysis

| Parameter | Cyclocondensation | NIITP One-Pot | Microwave |

|---|---|---|---|

| Yield (%) | 72–81 | 56–63 | 85 |

| Time | 5–6 h | 13 h | 0.25 h |

| Scalability | >50 g | <10 g | 1–5 g |

| Purification Complexity | Moderate | High | Low |

| Byproducts (%) | <5 | 15–20 | <3 |

Key Observations :

- Cyclocondensation remains the industrial benchmark due to scalability and robust yields.

- Microwave synthesis offers academic appeal for rapid screening but lacks large-scale infrastructure.

- NIITP routes require further optimization for aliphatic systems but show promise for library diversification.

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds through a two-stage mechanism:

- Nucleophilic Attack : Hydrazide nitrogen attacks the carbonyl carbon of propionyl chloride, forming a tetrahedral intermediate.

- Dehydration : POCl3 acts as both acid catalyst and dehydrating agent, facilitating cyclization via concerted proton transfer and P–O bond formation.

DFT calculations confirm the transition state energy barrier for cyclization is 28.6 kcal/mol, with ring closure being rate-determining.

NIITP Reaction Dynamics

NIITP mediates carbonyl group activation through phosphorane intermediate formation. Isotopic labeling studies reveal:

- The 4-fluorophenyl group incorporates at position 2 due to faster carboxylic acid activation compared to propionic acid.

- Oxadiazole ring closure occurs via a [3+2] cycloaddition mechanism between in situ-generated isocyanide and carbonyl groups.

Industrial Considerations

Cost Analysis

- Cyclocondensation : POCl3 costs dominate (∼$120/kg), but high yields offset reagent expenses.

- NIITP Route : NIITP synthesis requires triphenylphosphine and cyanogen bromide, increasing raw material costs to ∼$450/kg.

- Microwave : Energy consumption (∼$25/run) favors small batches.

Environmental Impact

- POCl3 methods generate HCl and phosphorus wastes, necessitating neutralization (Ca(OH)2) and filtration.

- NIITP processes produce triphenylphosphine oxide byproducts, recoverable via aqueous extraction (85% efficiency).

- Microwave techniques reduce solvent consumption by 60% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives, including 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole, have shown significant antimicrobial properties. Studies indicate that these compounds exhibit potent antibacterial and antifungal activities.

- Antibacterial Activity : Research has demonstrated that oxadiazole derivatives possess strong antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were found to be lower than those of standard antibiotics like ampicillin and norfloxacin .

- Antifungal Activity : Certain oxadiazole compounds have also been reported to have antifungal properties superior to conventional antifungal agents against pathogens like Aspergillus fumigatus .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

- Mechanisms of Action : The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated significant cytotoxicity against glioblastoma cell lines . The mechanism involves the disruption of DNA synthesis and repair pathways.

- In Vivo Efficacy : Animal models have shown that certain oxadiazole derivatives can inhibit tumor growth effectively, suggesting their potential as chemotherapeutic agents .

Antiviral Activity

Research into the antiviral applications of oxadiazoles has revealed promising results:

- Inhibition of Viral Replication : Some derivatives have demonstrated effectiveness against viruses such as Herpes simplex virus and Dengue virus. The IC50 values indicated that these compounds could inhibit viral replication significantly .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound exhibits several other therapeutic properties:

- Anti-inflammatory Effects : Certain studies suggest that oxadiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Antidiabetic Potential : Recent findings indicate that some oxadiazole compounds can lower glucose levels in diabetic models, showcasing their potential as antidiabetic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at different positions on the oxadiazole ring can significantly influence its biological activity:

| Modification | Biological Activity |

|---|---|

| Substitution at Position 2 | Enhanced antimicrobial activity |

| Substitution at Position 5 | Increased anticancer efficacy |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine and chlorine substituents increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins. Fluorine improves metabolic stability but may reduce direct binding affinity compared to heavier halogens .

- Substituent Position : Para-substituted derivatives (e.g., 4-fluorophenyl) generally exhibit higher biological activity than ortho- or meta-substituted analogs due to optimal steric alignment .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 222.23 | 3.2 | 0.15 (DMSO) | 120–122 |

| 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole | 267.12 | 3.8 | 0.08 (DMSO) | 135–137 |

| 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 272.71 | 4.1 | 0.05 (DMSO) | 145–147 |

| 2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 244.24 | 2.9 | 0.20 (DMSO) | 98–100 |

Key Observations :

Biological Activity

2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate carboxylic acids with hydrazides followed by cyclization. Characterization methods include NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity of oxadiazole derivatives against various bacterial strains. For instance:

- Antibacterial Activity : this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, it showed a minimum inhibitory concentration (MIC) comparable to that of established antibiotics such as ampicillin and ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Reference Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 1.56 | Ampicillin (2) |

| Escherichia coli | 2.0 | Ciprofloxacin (1) |

| Pseudomonas aeruginosa | 0.5 | Ciprofloxacin (1) |

- Antifungal Activity : The compound also demonstrated antifungal properties against strains such as Candida albicans and Aspergillus fumigatus, showing inhibition rates superior to conventional antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Mechanism of Action : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .

| Cell Line | IC50 (µM) | Reference Drug (IC50) |

|---|---|---|

| A549 (Lung Cancer) | 10 | Doxorubicin (5) |

| MCF-7 (Breast Cancer) | 15 | Paclitaxel (10) |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects by inhibiting cyclooxygenase enzymes COX-1 and COX-2 . This inhibition suggests potential applications in treating inflammatory diseases.

Case Studies

A recent case study evaluated the efficacy of this compound in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load compared to controls treated with saline. Histopathological analysis revealed decreased inflammation and tissue damage in treated animals .

Q & A

Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole?

The synthesis typically involves cyclocondensation of hydrazide derivatives with appropriate carbonyl-containing precursors. For example:

- Step 1 : React 4-fluorobenzohydrazide with propionyl chloride to form a hydrazide intermediate.

- Step 2 : Cyclize the intermediate using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 1,3,4-oxadiazole ring. Yields can be optimized by controlling reaction temperature (80–120°C) and stoichiometry . Characterization : Confirm purity via HPLC (>98%) and structure via -/-NMR, IR, and HRMS .

Q. How is the compound characterized in terms of structural and electronic properties?

- Structural analysis : X-ray crystallography (if crystalline) reveals bond angles, torsion angles, and packing motifs. For non-crystalline samples, DFT calculations predict molecular geometry .

- Electronic properties : HOMO/LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −2.4 eV) are determined via cyclic voltammetry or computational methods (e.g., Gaussian with B3LYP/6-31G*) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Storage : In a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- Toxicity : Preliminary data suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents); handle in a fume hood .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- QSAR modeling : Use descriptors like logP, polar surface area, and electronegativity to correlate structure with activity (e.g., anti-cancer IC₅₀). A validated QSAR model (R² > 0.85, Q² > 0.75) can prioritize derivatives .

- Molecular docking : Screen against targets like Polo-like kinase 1 (Plk1) using AutoDock Vina. Derivatives with fluorophenyl groups show enhanced binding affinity (ΔG < −9 kcal/mol) due to hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Experimental variables : Compare cell lines (e.g., MCF-7 vs. HeLa), assay conditions (e.g., serum concentration), and compound purity.

- Meta-analysis : Use tools like RevMan to aggregate data and identify trends (e.g., EC₅₀ variability ±15% due to solvent effects) .

Q. How do substituents on the oxadiazole ring influence pharmacokinetics?

- Propyl vs. phenyl groups : Propyl enhances lipophilicity (logP increases by ~1.2), improving membrane permeability but reducing aqueous solubility.

- Fluorophenyl moiety : Increases metabolic stability (CYP450 resistance) and target selectivity via halogen bonding.

- ADME profiling : Use SwissADME to predict absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s) and bioavailability (>30%) .

Q. What advanced purification techniques improve yield and scalability?

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes by-products like unreacted hydrazides.

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals (mp: 167–169°C) .

Methodological Considerations

Q. How to design a robust SAR study for this compound?

- Scaffold diversification : Synthesize derivatives with varied substituents (e.g., Cl, Br, OCH₃ at the 4-position of phenyl).

- Biological testing : Use dose-response curves (10 nM–100 µM) in triplicate for IC₅₀ determination. Validate with positive controls (e.g., doxorubicin for anti-cancer assays) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-MS : Detect impurities <0.1% using a C18 column (acetonitrile/water + 0.1% formic acid).

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.